2,2',4,4'-Tetrahydroxybenzophenone
Overview
Description
Synthesis Analysis
2,2',4,4'-Tetrahydroxybenzophenone can be synthesized through the reaction of resorcin with β-resorcylic acid, using sulfolane as a solvent. This method highlights the compound's importance as a useful intermediate in organic synthesis and pharmacology (Lei Fei, 2000). A novel synthesis method involving boron trifluoride etherate catalysis in high boiling-point petroleum ether as the reaction solvent has also been proposed, offering advantages such as low toxicity, low cost, short reaction time, easy operation, and recycled catalyst (Ouyang We, 2014).
Scientific Research Applications
Intramolecular Hydrogen Bonding
2,2',4,4'-Tetrahydroxybenzophenone exhibits unique intramolecular hydrogen bonding, crucial in understanding its structural and chemical properties. Schlemper (1982) explored its crystallographic properties, noting variations in hydrogen bond distances due to different crystallographic environments (Schlemper, 1982).
Role in Melanin Biosynthesis
This compound acts as a weak inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, and also accelerates the conversion of dopachrome to melanin. García-Jiménez et al. (2017) highlighted its weak competitive inhibition properties and potential interaction with tyrosinase's active site (García-Jiménez et al., 2017).
Synthesis and Organic Applications
Lei Fei (2000) discussed the synthesis of 2,2',4,4'-Tetrahydroxybenzophenone, emphasizing its importance as an intermediate in organic synthesis and pharmacology (Lei Fei, 2000).
Estrogenic and Antiandrogenic Activities
Molina-Molina et al. (2008) and Suzuki et al. (2005) studied its estrogenic and antiandrogenic activities. They found that hydroxylated benzophenones, including 2,2',4,4'-tetrahydroxybenzophenone, display hormonal activities and are full human estrogen receptor agonists (Molina-Molina et al., 2008), (Suzuki et al., 2005).
Mesomorphic Properties
Schultz et al. (2001) investigated its use in synthesizing mesomorphic materials with potential applications in advanced functional materials (Schultz et al., 2001).
Environmental Impact and Health Associations
Kunisue et al. (2012) and Zhang et al. (2011) provided insights into its environmental presence and potential health effects. They emphasized its widespread use in personal care products and its association with certain health conditions, like endometriosis (Kunisue et al., 2012), (Zhang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
bis(2,4-dihydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,14-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRYSGJLQFHBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041306 | |
Record name | 2,2',4,4'-Tetrahydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
491 °C | |
Record name | Benzophenone-2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 8,821 mg/L at 24.99 °C, In water, <1 g/100 mL at 30 °C, Very soluble in acetone, diethyl ether, ethanol, Ethyl acetate 10, methanol 50, methyl ethyl ketone 22, toluene < 1 (all g/100 ml at 25 °C) | |
Record name | Benzophenone-2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.21 g/cu cm at 25 °C | |
Record name | Benzophenone-2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,2',4,4'-Tetrahydroxybenzophenone | |
Color/Form |
Yellow needles, Light yellow powder | |
CAS RN |
131-55-5 | |
Record name | 2,2′,4,4′-Tetrahydroxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzophenone-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38556 | |
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Record name | Methanone, bis(2,4-dihydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,2',4,4'-Tetrahydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4'-tetrahydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZOPHENONE-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRR8K3H9VN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Benzophenone-2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
198.8 °C | |
Record name | Benzophenone-2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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